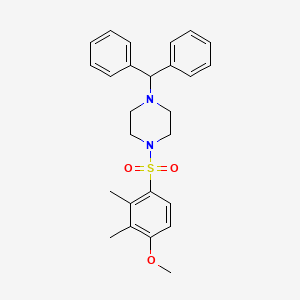

1-Benzhydryl-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzhydryl-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine is a chemical compound with the molecular formula C26H30N2O3S. It is not intended for human or veterinary use and is typically used for research purposes .

Synthesis Analysis

The synthesis of similar compounds often involves the nucleophilic substitution of 1-benzhydrylpiperazine with a sulfonyl chloride . For example, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydrylpiperazine with 2-nitro-benzenesulfonyl chloride .Molecular Structure Analysis

The structure of similar compounds reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is that of a distorted tetrahedron . There is a large range of bond angles around the piperazine N atoms .Scientific Research Applications

- BMDP has been investigated as a surface recognition group in the design of HDAC inhibitors. These inhibitors selectively target HDAC6, a class IIB HDAC isoform, which plays a crucial role in cancer progression and metastasis .

- BMDP derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit potential against various microbial strains, including Gram-positive and Gram-negative bacteria .

- Some studies suggest that BMDP may possess anti-inflammatory properties. By modulating inflammatory pathways, it could potentially mitigate chronic inflammatory conditions .

- BMDP’s unique structure makes it an interesting candidate for neuroprotective applications. Researchers have explored its effects on neuronal cells and neurodegenerative diseases .

- BMDP can serve as a building block for designing drug delivery systems. Its hydrophobic nature and structural flexibility allow for efficient encapsulation of anticancer drugs .

- BMDP’s diverse applications extend to chemical biology and medicinal chemistry. Its scaffold can be modified to create novel compounds with specific properties .

Histone Deacetylase (HDAC) Inhibition for Anti-Breast Cancer Activity

Antimicrobial Properties

Anti-Inflammatory Effects

Neuroprotective Potential

Anticancer Drug Delivery Systems

Chemical Biology and Medicinal Chemistry

Mechanism of Action

Target of Action

The primary target of 1-Benzhydryl-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine is the MDA-MB-231 human breast cancer cell line . This compound has been designed to inhibit, retard, or reverse the process of multistage carcinogenesis .

Mode of Action

The compound interacts with its targets through a nucleophilic substitution reaction . The piperazine nucleus in the compound is a fundamental component that acts on various pharmacological targets . The piperazine ring adopts a chair conformation, and the geometry around the S atom is a distorted tetrahedron .

Biochemical Pathways

It’s known that piperazine derivatives have broad pharmacological action on the central nervous system . They are also reported to be potent enterovirus inhibitors .

Result of Action

The compound has been evaluated for its efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation . It has shown significant inhibitory activity .

Action Environment

properties

IUPAC Name |

1-benzhydryl-4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O3S/c1-20-21(2)25(15-14-24(20)31-3)32(29,30)28-18-16-27(17-19-28)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-15,26H,16-19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGYSBVHCRQDSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate](/img/structure/B2789795.png)

![6,7-dimethyl-8-{2-[3-(trifluoromethyl)phenoxy]phenyl}-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2789801.png)

![[1-(3-Fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B2789802.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2789806.png)

![N-(2-(1H-imidazol-1-yl)quinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2789807.png)

![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate](/img/structure/B2789810.png)